REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([O:10]CC=C)=[CH:8][C:7]([O:14]CC=C)=[CH:6][C:5]=1[CH2:18][C:19]([O:21][CH3:22])=[O:20])(=[O:3])[CH3:2].C([O-])=O.[NH4+].Cl>O1CCOCC1.CC1C=CC=CC=1[P](C1C=CC=CC=1C)([Pd][P](C1=C(C)C=CC=C1)(C1C=CC=CC=1C)C1C=CC=CC=1C)C1C=CC=CC=1C>[C:1]([C:4]1[C:9]([OH:10])=[CH:8][C:7]([OH:14])=[CH:6][C:5]=1[CH2:18][C:19]([O:21][CH3:22])=[O:20])(=[O:3])[CH3:2] |f:1.2,^1:40,49|
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Name
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Methyl 2-acetyl-3,5-diallyloxyphenylacetate
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Quantity
|
22 g
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Type
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reactant
|
Smiles
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C(C)(=O)C1=C(C=C(C=C1OCC=C)OCC=C)CC(=O)OC
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Name
|
|
Quantity
|
0.2 L
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
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CC1=C([P](C2=C(C)C=CC=C2)([Pd][P](C3=C(C)C=CC=C3)(C4=C(C)C=CC=C4)C(C=CC=C5)=C5C)C6=C(C)C=CC=C6)C=CC=C1
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Name
|
|
Quantity
|
0.2 L
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
by stirring for 8 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under heating
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Type
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TEMPERATURE
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Details
|
reflux
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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The resulting residue was extracted with a mixed solvent of ethyl acetate and methanol (ethyl acetate/methanol=4/1, 0.20 L×4)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/2)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1O)O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |